N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide
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Overview
Description
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a dimethylamino group, a methoxyphenyl group, and a benzamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Vinyl Intermediate: The initial step involves the preparation of a vinyl intermediate through a Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the vinyl group.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved using dimethylamine and an appropriate leaving group.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide. This can be done using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-hydroxy-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-chloro-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-nitro-phenyl)-vinyl)-benzamide
Uniqueness
Compared to similar compounds, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide stands out due to the presence of the methoxy group, which can enhance its solubility and bioavailability. Additionally, the methoxy group can influence the compound’s electronic properties, potentially leading to unique reactivity and interaction profiles.
Properties
Molecular Formula |
C22H27N3O3 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[(E)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-25(2)15-7-14-23-22(27)20(16-17-10-12-19(28-3)13-11-17)24-21(26)18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,23,27)(H,24,26)/b20-16+ |
InChI Key |
FXXOLWVBSYRXJX-CAPFRKAQSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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